molecular formula C9H11BrN2O2 B1334819 2-(4-Bromophenoxy)propanohydrazide CAS No. 325778-59-4

2-(4-Bromophenoxy)propanohydrazide

Cat. No. B1334819
M. Wt: 259.1 g/mol
InChI Key: APNYQCKNAHEZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(4-Bromophenoxy)propanohydrazide is an intermediate for synthesizing various heterocyclic compounds, including azoles and oxadiazoles. It features a bromophenoxy group and a propanohydrazide moiety, which are relevant in the field of medicinal chemistry for their potential applications in drug development .

Synthesis Analysis

The synthesis of 2-(4-Bromophenoxy)propanohydrazide is not detailed in the provided papers. However, similar compounds have been synthesized through condensation reactions and characterized by spectroscopic methods, suggesting that a similar approach could be used for the synthesis of 2-(4-Bromophenoxy)propanohydrazide . Additionally, palladium-catalyzed reactions have been employed for the arylation of related compounds, which could potentially be applied to the synthesis of 2-(4-Bromophenoxy)propanohydrazide .

Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenoxy)propanohydrazide is characterized by a dihedral angle of 82.81° between the bromophenoxy group and the propanohydrazide moiety. This spatial arrangement is significant as it can influence the compound's reactivity and interaction with biological targets . Other related compounds have been studied using X-ray diffraction, which provides detailed information on molecular geometry and intramolecular interactions .

Chemical Reactions Analysis

While the specific chemical reactions involving 2-(4-Bromophenoxy)propanohydrazide are not discussed, the literature provides insights into the reactivity of similar bromophenol and bromophenoxy compounds. For instance, bromophenols have been found to exhibit radical scavenging activity , and bromophenoxy derivatives have been shown to inhibit urease, an enzyme linked to certain diseases . These findings suggest that 2-(4-Bromophenoxy)propanohydrazide may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenoxy)propanohydrazide, such as solubility, melting point, and stability, are not explicitly mentioned in the provided papers. However, the crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which could affect its solubility and melting point . Similar compounds have been analyzed using vibrational spectroscopy and DFT calculations to understand their electronic properties, which can be correlated with their physical and chemical behavior .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(4-Bromophenoxy)propanohydrazide is an important intermediate in the synthesis of various heterocyclic compounds. Its utility in synthesizing azoles, 1,3,4-oxadiazoles, and 2-mercapto-1,3,4-oxadiazoles is highlighted by its ability to form stable crystal structures through intermolecular hydrogen bonds (Akhtar, Rauf, Ebihara, & Hameed, 2009).

Antioxidant and Biofilm Inhibition Activities

Research on benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, derivatives of 2-(4-Bromophenoxy)propanohydrazide, demonstrates significant antioxidant properties. Additionally, these compounds show promising biofilm inhibition activities, particularly against Gram-negative bacterial strains. Their mutagenicity, particularly with chloro group substitution, has also been explored (Sheikh, ZIA-UR-REHMAN, Imran, & Mahmood, 2021).

Antimicrobial Applications

Further derivatization of 2-(4-Bromophenoxy)propanohydrazide leads to compounds with significant antibacterial and antifungal activities. For instance, Schiff bases and thiazolidinone derivatives have been synthesized and shown to possess these antimicrobial properties (Fuloria, Fuloria, & Gupta, 2014).

Estrogenic Activity Studies

In the context of environmental health, the estrogenic potencies of compounds like polybrominated diphenyl ethers and hydroxylated PDBEs, which are structurally related to 2-(4-Bromophenoxy)propanohydrazide, have been evaluated. These studies are crucial for understanding the environmental impact of such brominated compounds on wildlife and humans (Meerts et al., 2001).

Nonlinear Optical Properties

The synthesis of certain hydrazones from 2-(4-Bromophenoxy)propanohydrazide and their nonlinear optical properties have been investigated. These compounds demonstrate potential for optical device applications such as optical limiters and switches (Naseema et al., 2010).

Water Treatment Applications

Investigations into the oxidation of bromophenols, related to 2-(4-Bromophenoxy)propanohydrazide, during water treatment processes reveal insights into the formation of brominated byproducts. These studies are critical for ensuring safe and effective watertreatment methods (Jiang et al., 2014).

Anticancer Research

A novel bromophenol derivative, BOS-102, related to 2-(4-Bromophenoxy)propanohydrazide, has shown significant anticancer activities in studies on human lung cancer cells. This research provides valuable insights into the potential development of new anticancer drugs (Guo et al., 2018).

Cellular Antioxidant Effects

Bromophenols derived from algae, structurally related to 2-(4-Bromophenoxy)propanohydrazide, have demonstrated cellular antioxidant effects. These findings are significant in the context of natural product research and potential therapeutic applications (Olsen et al., 2013).

Mechanisms of Dioxin Formation

Research into the oxidative degradation of bromophenols similar to 2-(4-Bromophenoxy)propanohydrazide provides insights into the mechanisms of dioxin formation. Understanding these processes is critical for environmental protection and pollution control (Evans & Dellinger, 2005).

Synthesis and Characterization for Radiolabelling

The synthesis, characterization, and radiolabelling of derivatives of 2-(4-Bromophenoxy)propanohydrazide have been explored, providing valuable methods for the development of novel radiolabelled compounds (Abbas, Younas, & Feinendegen, 1991).

properties

IUPAC Name

2-(4-bromophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6(9(13)12-11)14-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNYQCKNAHEZCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402125
Record name 2-(4-bromophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)propanohydrazide

CAS RN

325778-59-4
Record name 2-(4-bromophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)propanohydrazide
Reactant of Route 2
2-(4-Bromophenoxy)propanohydrazide
Reactant of Route 3
Reactant of Route 3
2-(4-Bromophenoxy)propanohydrazide
Reactant of Route 4
Reactant of Route 4
2-(4-Bromophenoxy)propanohydrazide
Reactant of Route 5
2-(4-Bromophenoxy)propanohydrazide
Reactant of Route 6
2-(4-Bromophenoxy)propanohydrazide

Citations

For This Compound
2
Citations
T Akhtar, M Khawar Rauf, M Ebihara… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C9H11BrN2O2, is an important intermediate for the synthesis of heterocyclic compounds such as azoles, 2,5-disubstituted-1,3,4-oxadiazoles and 5-substituted 2-…
Number of citations: 1 scripts.iucr.org
G Dutkiewicz, C Kumar, B Narayana… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C 8 H 9 ClN 2 O 2 , the two planar fragments, ie the chlorophenyl and C—C(=O)—N groups, are inclined at 14.93 (17). In the crystal, relatively weak intermolecular …
Number of citations: 3 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.